5-(furan-2-yl)-3-(4-methoxyphenyl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Furan-2-yl)-3-(4-methoxyphenyl)-1H-1,2,4-triazole is a heterocyclic aromatic organic compound characterized by the presence of a furan ring, a methoxyphenyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(furan-2-yl)-3-(4-methoxyphenyl)-1H-1,2,4-triazole typically involves the reaction of furan-2-carboxylic acid hydrazide with 4-methoxybenzoyl chloride in the presence of a suitable catalyst under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the triazole ring.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which offer advantages in terms of efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation to form furan-2-carboxylic acid.
Reduction: The triazole ring can be reduced to form a corresponding amine derivative.
Substitution: The methoxyphenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Bromine (Br₂) in acetic acid.
Major Products Formed:
Furan-2-carboxylic acid from oxidation.
Aminotriazole derivatives from reduction.
Brominated methoxyphenyl derivatives from substitution.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: The compound shows promise in the development of new therapeutic agents, particularly in the treatment of infections and inflammatory diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-(furan-2-yl)-3-(4-methoxyphenyl)-1H-1,2,4-triazole exerts its effects involves the interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to its therapeutic effects.
Comparison with Similar Compounds
5-(Furan-2-yl)-4H-1,2,4-triazole-3-thiol
5-(Furan-2-yl)-1,3,4-oxadiazole-2-thiol
Uniqueness: 5-(Furan-2-yl)-3-(4-methoxyphenyl)-1H-1,2,4-triazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
5-(furan-2-yl)-3-(4-methoxyphenyl)-1H-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-17-10-6-4-9(5-7-10)12-14-13(16-15-12)11-3-2-8-18-11/h2-8H,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRYUSKDCAHYHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=N2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.